
n-Butyltin tris(dibutyldithiocarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyltin tris(dibutyldithiocarbamate) is an organotin compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. The compound is characterized by the presence of butyl groups attached to the tin atom and dibutyldithiocarbamate ligands, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyltin tris(dibutyldithiocarbamate) typically involves the reaction of n-butyltin chloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The general reaction can be represented as follows:
n-Butyltin chloride+3Sodium dibutyldithiocarbamate→n-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride
Industrial Production Methods
Industrial production of n-Butyltin tris(dibutyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
n-Butyltin tris(dibutyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state tin compounds.
Substitution: Alkyl or aryl substituted derivatives.
科学研究应用
n-Butyltin tris(dibutyldithiocarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as an additive in lubricants and coatings.
作用机制
The mechanism of action of n-Butyltin tris(dibutyldithiocarbamate) involves its interaction with metal ions and enzymes. The dithiocarbamate ligands form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The butyl groups attached to the tin atom also play a role in modulating the compound’s reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
- n-Butyltin tris(2-ethylhexanoate)
- n-Butyltin tris(acetate)
- n-Butyltin tris(benzoate)
Uniqueness
n-Butyltin tris(dibutyldithiocarbamate) is unique due to the presence of dibutyldithiocarbamate ligands, which provide enhanced stability and reactivity compared to other similar compounds. The dithiocarbamate ligands also contribute to the compound’s ability to form strong complexes with metal ions, making it valuable in various applications.
属性
CAS 编号 |
73927-88-5 |
|---|---|
分子式 |
C31H63N3S6Sn |
分子量 |
789.0 g/mol |
IUPAC 名称 |
[butyl-bis(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/3C9H19NS2.C4H9.Sn/c3*1-3-5-7-10(9(11)12)8-6-4-2;1-3-4-2;/h3*3-8H2,1-2H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI 键 |
MHUWNEDAGJMHEM-UHFFFAOYSA-K |
规范 SMILES |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(SC(=S)N(CCCC)CCCC)SC(=S)N(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)
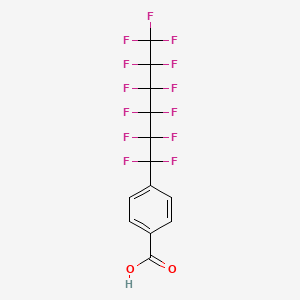

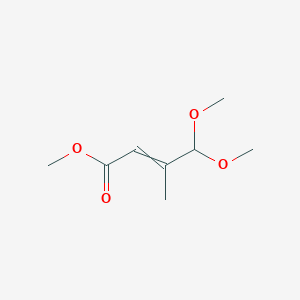
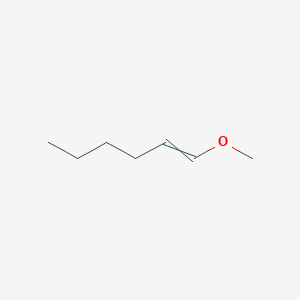
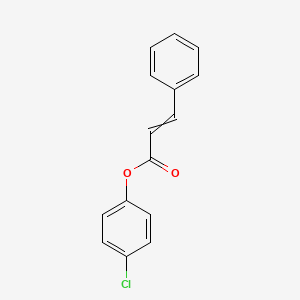
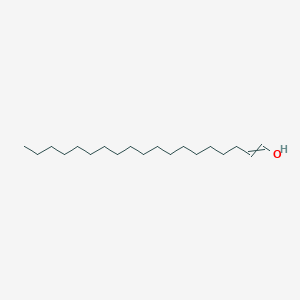


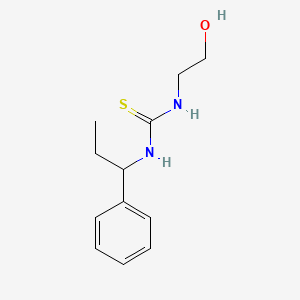


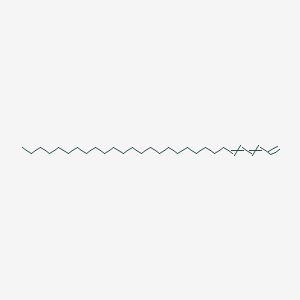
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
